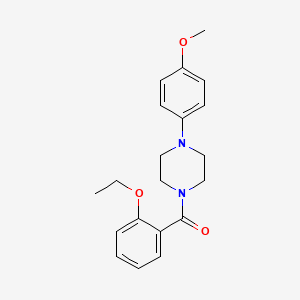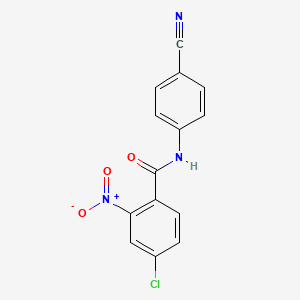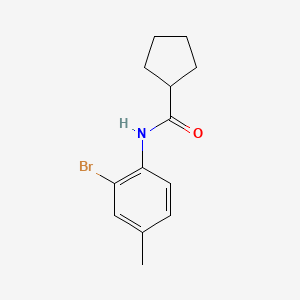
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a member of the tetrahydroquinoline family, which is known for its diverse biological activities, including anticancer, antifungal, and antibacterial properties.
作用機序
The mechanism of action of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate exhibits a range of biochemical and physiological effects. It has been reported to induce DNA damage, activate caspases, and modulate the expression of various genes involved in cancer cell growth and survival. It has also been shown to inhibit the growth of various fungi and bacteria, suggesting that it may act by disrupting their metabolic pathways.
実験室実験の利点と制限
One of the main advantages of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate is its potent anticancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate. One area of interest is the development of more efficient synthesis methods that can produce the compound in higher yields and with greater purity. Another area of research is the elucidation of the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetic properties, which are important considerations for its use in clinical settings. Finally, the development of analogs and derivatives of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate could lead to the discovery of more potent and selective anticancer agents.
合成法
The synthesis of 8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate involves the reaction of 8-methyl-1,2,3,4-tetrahydroquinoline with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained in good yields. The purity of the product can be improved by recrystallization using a suitable solvent.
科学的研究の応用
8-methyl-1,2,3,4-tetrahydro-5-quinolinyl trifluoroacetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been reported to possess antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-7-4-5-9(18-11(17)12(13,14)15)8-3-2-6-16-10(7)8/h4-5,16H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHHDVPRSZJILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC(=O)C(F)(F)F)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-1,2,3,4-tetrahydroquinolin-5-yl) 2,2,2-trifluoroacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)

![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)



![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)
